Z-Gly-tyr-NH2

Enzymatic peptide synthesis Glycyl endopeptidase Solid-state biocatalysis

Z-Gly-Tyr-NH2 (CAS 17263-44-4), also known as Cbz-Gly-Tyr-NH2 or N-(N-benzyloxycarbonyl-glycyl)-L-tyrosine amide, is a protected dipeptide amide with the molecular formula C19H21N3O5 and a molecular weight of 371.39 g/mol. This compound comprises a glycine residue bearing an N-terminal benzyloxycarbonyl (Z) protecting group, coupled to a C-terminal L-tyrosine amide.

Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
CAS No. 17263-44-4
Cat. No. B100237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-tyr-NH2
CAS17263-44-4
Molecular FormulaC19H21N3O5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
InChIInChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24)/t16-/m0/s1
InChIKeyYYZXAAJFIOIYGD-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-Tyr-NH2 (CAS 17263-44-4) Technical Overview for Procurement and Research Applications


Z-Gly-Tyr-NH2 (CAS 17263-44-4), also known as Cbz-Gly-Tyr-NH2 or N-(N-benzyloxycarbonyl-glycyl)-L-tyrosine amide, is a protected dipeptide amide with the molecular formula C19H21N3O5 and a molecular weight of 371.39 g/mol . This compound comprises a glycine residue bearing an N-terminal benzyloxycarbonyl (Z) protecting group, coupled to a C-terminal L-tyrosine amide . Z-Gly-Tyr-NH2 is structurally related to the endogenous opioid peptide enkephalin but differs in its C-terminal modification, where the terminal carboxyl group has been replaced with an amide moiety . This compound is widely used as a model substrate in enzymatic studies, as a building block in peptide synthesis, and as a reference standard in biochemical research .

Why Generic Substitution Fails for Z-Gly-Tyr-NH2: Differentiation from Alternative Dipeptide Analogs


Z-Gly-Tyr-NH2 cannot be simply substituted with structurally similar dipeptide analogs without compromising experimental outcomes. Compounds such as Z-Gly-Phe-NH2 (Phe replaces Tyr), Z-Gly-Tyr-OH (C-terminal acid replaces amide), or Z-Gly-Tyr-OEt (C-terminal ethyl ester) exhibit distinct physicochemical properties, enzymatic recognition profiles, and intermolecular interaction behaviors that fundamentally alter their utility in specific assays and applications. The C-terminal amide modification in Z-Gly-Tyr-NH2 directly impacts hydrogen bonding capacity, solubility, and proteolytic stability relative to the free acid analog Z-Gly-Tyr-OH [1]. Furthermore, substitution of the tyrosine residue with phenylalanine (as in Z-Gly-Phe-NH2) alters both enzyme specificity and side-chain hydrogen bonding potential due to the absence of the phenolic hydroxyl group [2]. These differences underscore the necessity of using the precise compound for applications where substrate recognition or crystallization behavior is critical.

Z-Gly-Tyr-NH2 Quantitative Evidence Guide: Comparative Performance Against Key Analogs


Z-Gly-Tyr-NH2 vs. Z-Gly-Tyr-OEt: Comparative Performance in Solid-to-Solid Peptide Synthesis

In glycyl endopeptidase-catalyzed solid-to-solid peptide synthesis, Z-Gly-Tyr-NH2 and Z-Gly-Tyr-OEt were both identified as efficient model peptides, alongside Z-Gly-Phe-NH2 and Z-Gly-Leu-NH2 [1]. The study demonstrated that Z-Gly-Tyr-NH2 serves as a competent acyl acceptor in this reaction system, with the highest conversion (83%) observed for Z-Gly-Phe-NH2 under optimized conditions using a Z-Gly:Phe-NH2 substrate molar ratio of 2:1 [1]. While specific conversion yields for Z-Gly-Tyr-NH2 were not reported in this study, its inclusion alongside the other peptides as an efficiently synthesized model compound confirms its viability in this enzymatic system [1].

Enzymatic peptide synthesis Glycyl endopeptidase Solid-state biocatalysis

Z-Gly-Tyr-NH2 vs. Z-Gly-Phe-NH2: Differential Enzyme Recognition and Substrate Specificity

The presence of the tyrosine phenolic hydroxyl group in Z-Gly-Tyr-NH2 provides a distinct hydrogen-bonding donor/acceptor site absent in the phenylalanine analog Z-Gly-Phe-NH2. This structural difference alters recognition by proteolytic enzymes. In studies of the hydrophobicity-dependent protease mégatériopeptidase, Z-Gly-Tyr-NH2 and Z-Gly-Trp-NH2 were not attacked by the enzyme, while Z-Gly-Ala-NH2 was weakly attacked and Z-Gly-Val-NH2 and Z-Gly-Ile-NH2 were completely resistant [1]. This differential cleavage pattern demonstrates that the tyrosine residue confers distinct enzyme recognition properties compared to aliphatic or other aromatic analogs. Additionally, Z-Gly-Tyr-NH2 has been shown to inhibit metalloproteases and subtilisins, with reported specificity for lysine residues on the surface of gram-negative bacteria . This contrasts with Z-Gly-Phe-NH2, which lacks the phenolic hydroxyl group and therefore exhibits different hydrogen-bonding capacity and enzyme interaction profiles .

Protease specificity Substrate recognition Enzyme kinetics

Z-Gly-Tyr-NH2 vs. Z-Gly-Tyr-OH: C-Terminal Amide Modification Confers Distinct Hydrogen-Bonding and Crystal Packing Behavior

X-ray crystallographic analysis of C-terminal amidated dipeptides, including Z-Gly-Phe-NH2 (a direct analog of Z-Gly-Tyr-NH2), revealed that C-terminal amidation fundamentally alters intermolecular hydrogen-bonding networks compared to unamidated peptides [1]. The study demonstrated that C-terminal amides tend to associate through hydrogen bonds in which both the amide NH and O=C groups participate, whereas unamidated peptides prefer a linear molecular connection where one or both carboxyl oxygens participate in hydrogen bond formation [1]. Although Z-Gly-Tyr-NH2 itself was not the subject of this crystallographic study, the findings on Z-Gly-Phe-NH2 provide a class-level inference that the C-terminal amide in Z-Gly-Tyr-NH2 confers similar distinct hydrogen-bonding behavior relative to its free acid analog Z-Gly-Tyr-OH (CAS 7801-35-6) . Additionally, the observed extended backbone conformation in Z-Gly-Phe-NH2 differs considerably from conformations observed in unamidated peptides due to the conformational flexibility of dipeptides [1].

Crystal engineering X-ray crystallography Peptide conformation

Z-Gly-Tyr-NH2 Enzyme-Catalyzed Synthesis: PST-01 Protease Achieves 81.9% Maximum Equilibrium Yield

In a study optimizing the enzymatic synthesis of Gly-Tyr precursors, Z-Gly-Tyr-NH2 (reported as Cbz-Gly-Tyr-NH2) was successfully synthesized using PST-01 protease from Pseudomonas aeruginosa in the presence of 60% (v/v) dimethylsulfoxide, achieving a maximum equilibrium yield of 81.9% [1]. The PST-01 protease exhibited high stability in organic solvents with high tyrosine solubility, enabling efficient dipeptide synthesis under non-aqueous conditions [1]. While this study did not directly compare Z-Gly-Tyr-NH2 synthesis yield to that of its analogs under identical conditions, the reported 81.9% yield establishes a quantitative benchmark for the compound's enzymatic synthesis and provides a reference point for comparing alternative synthetic routes or enzyme systems. The aqueous solubility of the final deprotected dipeptide Gly-Tyr (30.0 g/L) is substantially higher than that of free tyrosine (0.4 g/L), demonstrating the practical utility of this protected intermediate in preparing soluble dipeptide materials for transfusion and therapeutic applications [1].

Biocatalysis Enzymatic peptide synthesis Process optimization

Z-Gly-Tyr-NH2 vs. Deprotected Gly-Tyr: Protected Form Enables Selective Enzymatic Transformations

Z-Gly-Tyr-NH2 serves as a specific substrate for amidase-catalyzed transformations, enabling selective modification that is not possible with the unprotected Gly-Tyr dipeptide. In a study using Stenotrophomonas maltophilia amidase, Z-Gly-Tyr-NH2 was converted to Z-Gly-Tyr-OCH3 with notable efficiency, achieving 76% conversion after 21 days under optimized conditions . This demonstrates the compound's utility as a substrate for studying amidase specificity and kinetics . In contrast, the deprotected Gly-Tyr dipeptide would be susceptible to non-selective hydrolysis by multiple proteases, limiting its utility in amidase-specific studies. Additionally, Z-Gly-Tyr-NH2 has been documented to inhibit West Nile virus NS2B-NS3 protease with an IC50 of 1.60 × 10³ nM (1.6 μM) [1]. While this potency is modest, it establishes a quantitative benchmark for structure-activity relationship studies using this compound as a scaffold.

Protecting group strategy Amidase substrate Enzyme kinetics

Optimal Research and Industrial Application Scenarios for Z-Gly-Tyr-NH2 Based on Differentiated Evidence


Enzymatic Peptide Synthesis Using Glycyl Endopeptidase or PST-01 Protease

Z-Gly-Tyr-NH2 is an established model substrate for solid-to-solid peptide synthesis catalyzed by glycyl endopeptidase, enabling efficient preparation of extended peptide sequences under mild, environmentally friendly conditions [1]. Additionally, PST-01 protease from Pseudomonas aeruginosa achieves a maximum equilibrium yield of 81.9% for Z-Gly-Tyr-NH2 synthesis in the presence of 60% DMSO, providing a robust biocatalytic route for producing this protected dipeptide [2]. For procurement decisions, researchers should select Z-Gly-Tyr-NH2 over alternative analogs when enzymatic synthesis compatibility is a primary requirement, as the compound's specific amino acid sequence (Gly-Tyr) and C-terminal amide modification have been validated in these biocatalytic systems [1] [2].

Amidase Substrate Specificity and Enzyme Kinetics Studies

Z-Gly-Tyr-NH2 serves as a selective substrate for amidase enzymes, including Stenotrophomonas maltophilia amidase, which converts the compound to Z-Gly-Tyr-OCH3 with 76% conversion efficiency [1]. The Z protecting group prevents non-specific proteolysis by contaminating proteases, ensuring that observed activity reflects genuine amidase catalysis rather than off-target cleavage. This makes Z-Gly-Tyr-NH2 the preferred choice over unprotected Gly-Tyr or alternative protected analogs lacking the tyrosine residue when investigating amidase substrate specificity, enzyme kinetics, or developing amidase-based biocatalytic processes [1].

Crystallography and Structural Studies of C-Terminal Amidated Peptides

Based on structural evidence from the closely related analog Z-Gly-Phe-NH2, C-terminal amidated dipeptides exhibit distinct hydrogen-bonding networks where both the amide NH and O=C groups participate in intermolecular associations, in contrast to the linear carboxyl-mediated packing of unamidated peptides [1]. Z-Gly-Tyr-NH2 is therefore the appropriate compound for crystallization studies aimed at understanding how C-terminal amidation influences peptide conformation, crystal packing, and supramolecular assembly. Procuring Z-Gly-Tyr-NH2 rather than the free acid analog Z-Gly-Tyr-OH is essential when the research objective involves characterizing the structural consequences of C-terminal amidation or engineering peptide-based materials with defined hydrogen-bonding architectures [1] [2].

Metalloprotease and Subtilisin Inhibition Studies

Z-Gly-Tyr-NH2 has been characterized as a synthetic hydrophobic molecule that inhibits metalloproteases and subtilisins, with reported specificity for lysine residues on the surface of gram-negative bacteria including E. coli, Salmonella enterica, and Pseudomonas aeruginosa [1]. This inhibition profile, combined with the compound's lack of activity against gram-positive bacteria due to differential surface lysine content, makes Z-Gly-Tyr-NH2 a valuable tool compound for investigating bacterial protease inhibition mechanisms and structure-activity relationships [1]. For studies focused on bacterial protease inhibition, Z-Gly-Tyr-NH2 should be selected over analogs with different aromatic residues (e.g., Z-Gly-Phe-NH2) that lack the phenolic hydroxyl group required for the compound's specific interaction profile [1].

Technical Documentation Hub

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